
2-Chloro-5-fluoro-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde, followed by selective fluorination and chlorination. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-4-methylbenzoic acid.
Reduction: 2-Chloro-5-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-4-methylbenzaldehyde depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. The presence of halogen atoms enhances its reactivity, allowing it to undergo selective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
Uniqueness
2-Chloro-5-fluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring. The combination of chlorine, fluorine, and methyl groups imparts distinct chemical properties, making it valuable for targeted synthetic applications. Its reactivity and versatility set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H6ClFO |
|---|---|
Poids moléculaire |
172.58 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
Clé InChI |
CODVZUDDDMOUBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


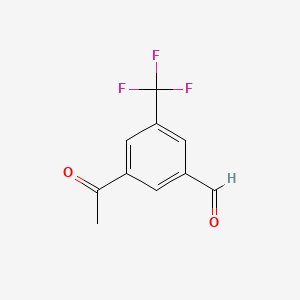
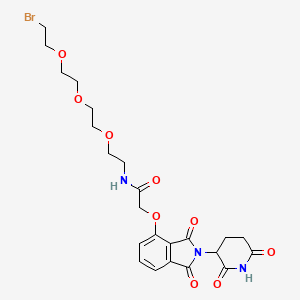
![4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]-1,3,2-dioxaborolane](/img/structure/B14767311.png)

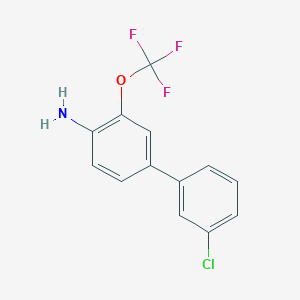

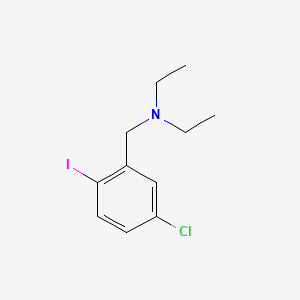
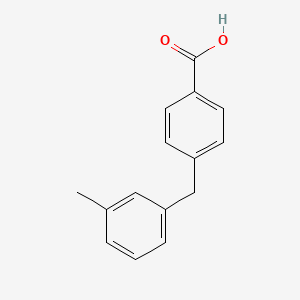
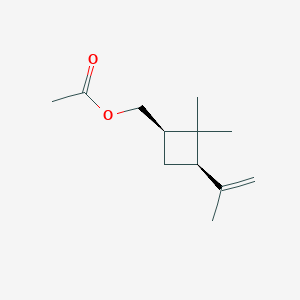
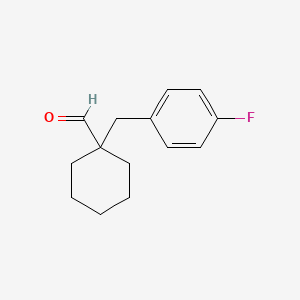

![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)


